molecular formula C21H18N2O4 B2673593 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone CAS No. 477334-13-7

1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Cat. No.: B2673593
CAS No.: 477334-13-7
M. Wt: 362.385
InChI Key: MXLCILNSXBAWNJ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.385. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(4-phenoxyanilino)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4/c24-21(16-5-4-6-18(15-16)23(25)26)13-14-22-17-9-11-20(12-10-17)27-19-7-2-1-3-8-19/h1-12,15,22H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLCILNSXBAWNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-13-7
Record name 1-(3-NITROPHENYL)-3-(4-PHENOXYANILINO)-1-PROPANONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

biological activity of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Abstract

This technical guide provides a comprehensive framework for investigating the potential biological activities of the novel compound, 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. While direct literature on this specific molecule is not currently available[1], its chemical architecture, which combines features of chalcone-like structures and phenoxyaniline moieties, strongly suggests potential for significant cytotoxic and anti-inflammatory properties. This document outlines the scientific rationale for these hypotheses, provides detailed, field-proven protocols for their experimental validation, and proposes a plausible mechanism of action centered on the modulation of the NF-κB signaling pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and develop novel small molecule therapeutics.

Introduction: A Compound of Bifold Potential

The compound 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a synthetic organic molecule whose biological profile is yet to be characterized. Its structure is notable for three key features: an α,β-unsaturated carbonyl system characteristic of chalcones, a 3-nitrophenyl ring, and a 4-phenoxyanilino moiety.

  • Chalcone-like Core: Chalcones, or 1,3-diaryl-2-propen-1-ones, are a well-established class of compounds with a broad spectrum of biological activities, including potent cytotoxic, anti-inflammatory, and antioxidant effects[2][3][4]. Their relative ease of synthesis makes them attractive scaffolds in medicinal chemistry[2][3]. The α,β-unsaturated keto group is often crucial for their biological activity[5].

  • 3-Nitrophenyl Group: The presence of a nitro group on an aromatic ring is a common feature in many pharmaceutical agents. This electron-withdrawing group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties[6]. In the context of anticancer drugs, nitroaromatic compounds have been explored for their ability to induce oxidative stress and for their potential as hypoxia-activated prodrugs[7][8].

  • 4-Phenoxyanilino Moiety: Aniline and its derivatives are versatile scaffolds in drug discovery. Specifically, phenoxyaniline derivatives have been investigated for their anti-inflammatory properties, with some showing potent inhibition of inflammatory mediators[9][10].

Based on this structural analysis, we hypothesize that 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a prime candidate for investigation as both a cytotoxic agent against cancer cells and as an anti-inflammatory compound. The following sections provide a detailed roadmap for testing these hypotheses.

Hypothesized Biological Activity I: Cytotoxicity in Cancer Cell Lines

Rationale: The chalcone backbone is a privileged structure in cancer research, with numerous derivatives demonstrating potent cytotoxicity across a wide range of human cancer cell lines, including colon, breast, lung, and liver carcinomas[11][12][13]. The mechanisms often involve the induction of apoptosis and cell cycle arrest[13]. The addition of a nitrophenyl group may further enhance this cytotoxic potential[14]. Therefore, it is highly probable that 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone will exhibit anti-proliferative effects against cancer cells.

Experimental Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in a panel of representative human cancer cell lines.

Detailed Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable indicator of cell viability and proliferation[15][16][17]. Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals[15][16]. The amount of formazan produced is directly proportional to the number of viable cells[16].

Principle of the MTT Assay

Viable cells with active metabolism convert the soluble yellow MTT salt into an insoluble purple formazan precipitate. This conversion is primarily carried out by mitochondrial succinate dehydrogenase[15]. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability due to cytotoxicity.

Materials and Reagents
  • Selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and protected from light[16]

  • Solubilization solution (e.g., DMSO or 0.1% NP40, 4 mM HCl in isopropanol)[15]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader (spectrophotometer)

Step-by-Step Experimental Workflow
  • Cell Seeding:

    • Harvest and count cells, then prepare a cell suspension at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control[18].

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment[16].

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

    • Include a vehicle control group (medium with the same final concentration of DMSO).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (and controls).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well[18].

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals[18]. Visually confirm crystal formation under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well[16].

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals[15].

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise[15][19].

Data Analysis
  • Calculate Percent Viability:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Determine IC50 Value:

    • Plot the percent viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Table 1: Representative Data Presentation for Cytotoxicity Screening
Cancer Cell LineCompound IC50 (µM) after 48hDoxorubicin IC50 (µM)
HCT116 (Colon)Hypothetical ValueKnown Value
MCF-7 (Breast)Hypothetical ValueKnown Value
A549 (Lung)Hypothetical ValueKnown Value
HepG2 (Liver)Hypothetical ValueKnown Value
Caption: Hypothetical IC50 values for 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone compared to a standard chemotherapeutic agent.

Hypothesized Biological Activity II: Anti-inflammatory Effects

Rationale: Inflammation is a critical process in many diseases, and its dysregulation is a hallmark of conditions ranging from autoimmune disorders to cancer[20]. The nuclear factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation[20][21]. As phenoxyaniline derivatives have been shown to possess anti-inflammatory properties, it is plausible that 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone can suppress inflammatory responses[9][10]. A key indicator of inflammation in macrophages is the production of nitric oxide (NO) upon stimulation with lipopolysaccharide (LPS)[22].

Experimental Objective: To evaluate the ability of the compound to inhibit LPS-induced nitric oxide production in the murine macrophage cell line RAW 264.7.

Detailed Protocol: In Vitro Anti-inflammatory Assessment via Nitric Oxide Assay

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent[22][23].

Principle of the Nitric Oxide Assay

In activated macrophages, the enzyme inducible nitric oxide synthase (iNOS) produces large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reaction is a two-step diazotization process where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound that can be measured spectrophotometrically at ~540 nm[22].

Materials and Reagents
  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (stock solution in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well flat-bottom sterile culture plates

Step-by-Step Experimental Workflow
  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL in 100 µL of complete medium[22].

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment and LPS Stimulation:

    • Prepare various concentrations of the test compound in a fresh medium.

    • Pre-treat the cells with 50 µL of the compound dilutions for 1-2 hours before inducing inflammation.

    • Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL) to the appropriate wells[24].

    • Include a negative control (cells + medium), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Reaction):

    • After incubation, carefully transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate[22].

    • Add 100 µL of the Griess reagent (pre-mixed 1:1 ratio of Component A and B) to each well containing the supernatant[22].

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader[24].

  • Standard Curve:

    • Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.

Data Analysis
  • Calculate Nitrite Concentration: Determine the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

  • Calculate Percent Inhibition:

    • % NO Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in Vehicle Control)] x 100

  • Cell Viability Check: It is crucial to perform a concurrent MTT assay on the RAW 264.7 cells under the same treatment conditions to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity[24].

Table 2: Representative Data Presentation for Anti-inflammatory Screening
Compound Conc. (µM)% NO Inhibition% Cell Viability
1Hypothetical Value>95%
5Hypothetical Value>95%
10Hypothetical Value>90%
25Hypothetical Value>85%
Caption: Hypothetical data showing the dose-dependent inhibition of nitric oxide production by the test compound, with corresponding cell viability data to rule out cytotoxicity.

Proposed Mechanism of Action: Modulation of NF-κB Signaling

Rationale: The NF-κB signaling pathway is a cornerstone of inflammatory gene expression and a key driver of cell survival and proliferation in many cancers[20][21]. Its activation is a common downstream effect of LPS stimulation in macrophages and is constitutively active in numerous cancer types[25][26]. Given the dual cytotoxic and anti-inflammatory potential of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, NF-κB represents a highly plausible molecular target.

In the canonical pathway, NF-κB (typically the p50/p65 heterodimer) is held inactive in the cytoplasm by an inhibitor protein, IκBα. Upon stimulation (e.g., by LPS), the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα unmasks a nuclear localization signal on the p65 subunit, allowing the p50/p65 dimer to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory and pro-survival genes[25][26].

Experimental Objective: To determine if 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone inhibits NF-κB activation by preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit.

Detailed Protocol: Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.

Principle of Western Blotting

Cell lysates containing total protein are separated by SDS-PAGE. The separated proteins are then transferred to a nitrocellulose or PVDF membrane. The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody that recognizes the protein of interest (e.g., phospho-IκBα). A secondary antibody, which is conjugated to an enzyme (like HRP), is then used to bind to the primary antibody. Finally, a chemiluminescent substrate is added, which reacts with the enzyme to produce light that can be captured on film or with a digital imager.

Materials and Reagents
  • RAW 264.7 cells or a relevant cancer cell line

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Protein transfer system and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-β-actin (cytoplasmic loading control), anti-Lamin B1 (nuclear loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (digital imager or darkroom with film)

Step-by-Step Experimental Workflow
  • Cell Treatment and Lysis:

    • Plate and treat cells with the test compound and/or LPS as described in the previous protocols.

    • For nuclear translocation studies, prepare separate cytoplasmic and nuclear protein extracts.

    • Wash cells with cold PBS and lyse them on ice with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and run the electrophoresis to separate proteins by molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer apparatus.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to the appropriate loading control. A decrease in phospho-IκBα and nuclear p65, coupled with an increase in total IκBα, would indicate inhibition of the NF-κB pathway[27].

Visualizations

Diagram 1: General In Vitro Screening Workflow

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Anti-inflammatory Screening cluster_2 Phase 3: Mechanism of Action A Compound Synthesis & Characterization B Select Panel of Cancer Cell Lines A->B E Select Inflammatory Cell Model (e.g., RAW 264.7) A->E C MTT Cytotoxicity Assay (24h, 48h, 72h) B->C D Calculate IC50 Values C->D I Hypothesize Target Pathway (e.g., NF-κB) D->I Potent Hit F LPS Stimulation & Treatment E->F G Nitric Oxide (Griess) Assay F->G H Confirm Viability (MTT) F->H G->I Potent Hit J Treat Cells & Prepare Lysates (Cytoplasmic & Nuclear) I->J K Western Blot Analysis (p-IκBα, p65, etc.) J->K L Densitometry & Interpretation K->L

Caption: A streamlined workflow for the initial biological characterization of a novel compound.

Diagram 2: Canonical NF-κB Signaling Pathway

NFkB_Pathway cluster_n Nucleus LPS Stimulus (e.g., LPS) IKK IKK Complex LPS->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive Cytoplasmic Complex) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα (Phosphorylated) IkBa_p65_p50->p_IkBa Proteasome Proteasomal Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65-p50 (Active Dimer) Proteasome->p65_p50 Releases p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Nucleus Nucleus DNA κB DNA Site p65_p50_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Activates Transcription Compound 1-(3-Nitrophenyl)-3- (4-phenoxyanilino)-1-propanone Compound->IKK Inhibits? Compound->Proteasome Inhibits?

Caption: The canonical NF-κB signaling cascade and potential points of inhibition.

References

  • Chen, F., et al. (2021). NF‐κB signaling in inflammation and cancer. MedComm, 2(4), 618-653. [Link]

  • Xia, Y., et al. (2021). NF-κB signaling in inflammation and cancer. PubMed, 2(4), 618-653. [Link]

  • Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]

  • Sajadi, Z., et al. (2015). Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Research, 14(3), 891-898. [Link]

  • CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]

  • MDPI. (2020). Chalcone Derivatives: Role in Anticancer Therapy. Molecules, 25(12), 2853. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27951-27977. [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27951-27977. [Link]

  • Stojkovic, S., et al. (2023). Cytotoxic and apoptotic effect of chalcone 5 on mouse colon cancer cells CT-26. Scientific Reports, 13(1), 1083. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • ResearchGate. (2021). NF‐κB signaling in inflammation and cancer. ResearchGate. [Link]

  • ResearchGate. (2022). Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • ResearchGate. (2011). SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. ResearchGate. [Link]

  • MDPI. (2024). NF-κB Signaling as a Central Driver of Cancer Cachexia. International Journal of Molecular Sciences, 25(3), 1729. [Link]

  • Taylor & Francis Online. (2022). Synthesis of chalcone derivatives by Claisen-Schmidt condensation and in vitro analyses of their antiprotozoal activities. Journal of the Brazilian Chemical Society, 33(11), 1234-1243. [Link]

  • Frontiers. (2024). NF-κB signaling pathway in tumor microenvironment. Frontiers in Immunology, 15, 1369305. [Link]

  • PubChem. (n.d.). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. PubChem. [Link]

  • PubMed. (2014). Antioxidant and Anti-inflammatory Activities of N-((3,4-Dihydro-2H-benzo[h]chromene-2-yl)methyl)-4-methoxyaniline in LPS-Induced BV2 Microglial Cells. Biological & Pharmaceutical Bulletin, 37(5), 755-763. [Link]

  • National Center for Biotechnology Information. (2012). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of Medicinal Plants Research, 6(9), 1624-1629. [Link]

  • ThaiScience. (2017). Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73. [Link]

  • MDPI. (2014). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 12(4), 1867-1876. [Link]

  • National Center for Biotechnology Information. (2012). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 178(2), 706-712. [Link]

  • National Center for Biotechnology Information. (2014). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of Ethnopharmacology, 155(1), 725-731. [Link]

  • PubChem. (n.d.). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. [Link]

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen, 5(1), 1-7. [Link]

  • ACS Publications. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. ACS Omega, 7(10), 8635-8647. [Link]

  • ACS Publications. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 3297-3317. [Link]

  • PubChem. (n.d.). 1-Propanone, 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-. PubChem. [Link]

  • Taylor & Francis Online. (2024). Mechanisms of Dangguiliuhuang Tang in Streptozotocin-Induced Type 2 Diabetes Mellitus Mice Based on Network Pharmacology, Gut Microbiota, and Experimental Validation. Pharmaceutical Biology, 62(1), 1-14. [Link]

  • PubChem. (n.d.). 3-(4-ethoxyanilino)-1-(3-nitrophenyl)-1-propanone. PubChem. [Link]

  • Stenutz. (n.d.). 1-(3-nitrophenyl)propan-1-one. Stenutz. [Link]

  • PubMed. (2003). Synthesis and anti-inflammatory evaluation of 9-phenoxyacridine and 4-phenoxyfuro[2,3-b]quinoline derivatives. Part 2. Bioorganic & Medicinal Chemistry Letters, 13(17), 2881-2884. [Link]

  • PubMed. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 3297-3317. [Link]

  • Google Patents. (2000). US6162832A - 2-Phenoxyaniline derivatives.
  • ResearchGate. (2025). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. [Link]

  • MDPI. (2021). Anti-Inflammatory Activity of Extracts and Pure Compounds Derived from Plants via Modulation of Signaling Pathways, Especially PI3K/AKT in Macrophages. Molecules, 26(11), 3175. [Link]

  • PubMed. (2017). Efficacy of Phenyl Quinoline Phenol Derivatives as COX-2 Inhibitors; An Approach to Emergent the Small Molecules as the Anti-Inflammatory and Analgesic Therapeutics. Inflammation, 40(4), 1263-1277. [Link]

  • National Center for Biotechnology Information. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Inflammation Research, 14, 4371-4393. [Link]

  • PubMed. (2002). Synthesis and antiinflammatory evaluation of 9-anilinoacridine and 9-phenoxyacridine derivatives. Journal of Medicinal Chemistry, 45(23), 5126-5134. [Link]

  • MDPI. (2024). Anti-Inflammatory Effect of Finger Citron Extract on RAW264.7 Macrophages via NF-κB and MAPK Signaling Pathways. Foods, 13(4), 570. [Link]

  • National Center for Biotechnology Information. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Scientific Reports, 12(1), 1083. [Link]

Sources

Technical Deep Dive: 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Chemical Kinetics, and Experimental Validation

Executive Summary

1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a bioactive Mannich base (


-aminoketone) derived from 3-nitroacetophenone. Unlike stable small-molecule inhibitors that function solely through lock-and-key binding, this compound acts as a suicide substrate prodrug .

Its primary mechanism of action (MoA) is the physiological generation of a reactive


-unsaturated ketone (enone) via a retro-Mannich elimination. This electrophilic species acts as a potent Michael acceptor , irreversibly alkylating critical cysteine thiols in cellular targets such as Glutathione (GSH) , Thioredoxin Reductase (TrxR) , and Tubulin . The 4-phenoxyaniline moiety serves as a lipophilic carrier, enhancing membrane permeability and targeting hydrophobic domains, while the 3-nitro group electronically tunes the rate of bioactivation.
Part 1: The Mechanistic Core
1.1 Bioactivation: The Retro-Mannich Switch

The compound is chemically stable in solid form but latent in physiological solution. Upon exposure to physiological pH (7.4) and temperature (37°C), it undergoes a retro-Mannich reaction . This is the rate-limiting step of its cytotoxicity.

  • The Trigger: The electron-withdrawing 3-nitro group on the aromatic ring increases the acidity of the

    
    -protons adjacent to the carbonyl.
    
  • The Release: A proton is removed, leading to the elimination of the amine carrier (4-phenoxyaniline) and the liberation of the toxic warhead: 1-(3-nitrophenyl)-2-propen-1-one (a vinyl ketone).

1.2 The Warhead: Thiol Alkylation (Michael Addition)

Once generated, the vinyl ketone possesses a highly electrophilic


-carbon. It does not randomly react with DNA; rather, it shows high selectivity for soft nucleophiles , specifically thiols (-SH).
  • GSH Depletion: The enone rapidly conjugates with intracellular Glutathione. This depletes the cell's antioxidant reserves, leading to an accumulation of Reactive Oxygen Species (ROS).

  • Protein Adduction: It covalently binds to accessible cysteine residues on enzymes.

    • Target:NF-

      
      B pathway  (via alkylation of IKK
      
      
      
      ).
    • Target:Tubulin (preventing polymerization, leading to G2/M arrest).

1.3 Downstream Signaling Cascade

The massive oxidative stress and cytoskeletal disruption trigger the intrinsic apoptotic pathway:

  • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: Release of Cytochrome C activates Caspase-9, which cleaves Caspase-3.

  • Outcome: Irreversible apoptosis.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the conversion of the Mannich base into its active form and the subsequent signaling cascade.

MoA_Pathway MannichBase 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (Prodrug) RetroMannich Retro-Mannich Reaction (pH 7.4, 37°C) MannichBase->RetroMannich Enone Active Warhead: 1-(3-nitrophenyl)-2-propen-1-one RetroMannich->Enone Elimination Amine Leaving Group: 4-Phenoxyaniline RetroMannich->Amine Release GSH_Adduct GSH-Conjugate (Depletion) Enone->GSH_Adduct Michael Addition Protein_Adduct Alkylated Protein (Loss of Function) Enone->Protein_Adduct Covalent Bonding GSH Glutathione (GSH) GSH->GSH_Adduct ROS ROS Accumulation GSH_Adduct->ROS Loss of Antioxidant Protein Target Proteins (Tubulin / IKK / TrxR) Protein->Protein_Adduct Mito Mitochondrial Collapse Protein_Adduct->Mito Signal Transduction ROS->Mito Apoptosis Caspase-3 Dependent Apoptosis Mito->Apoptosis

Caption: Bioactivation pathway of the Mannich base prodrug leading to thiol depletion and apoptotic cell death.

Part 3: Experimental Validation Protocols

To confirm this mechanism in your laboratory, use the following self-validating protocols.

3.1 Protocol: Kinetic Stability & Enone Release (HPLC)

Objective: Quantify the rate of retro-Mannich elimination (


) to verify prodrug status.
  • Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile (stock).

  • Incubation: Dilute stock 1:100 into Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.[1]

  • Sampling: Inject 20

    
    L aliquots into HPLC at 
    
    
    
    min.
  • Detection: Monitor at

    
     (approx. 260-280 nm).
    
  • Validation Criteria: You must observe the disappearance of the parent peak and the emergence of a new peak corresponding to the vinyl ketone (synthesize 1-(3-nitrophenyl)-2-propen-1-one as a standard for comparison).

3.2 Protocol: Thiol Reactivity Assay (Ellman’s Method)

Objective: Prove direct interaction with cysteine thiols.

  • Reagent: Prepare a solution of L-Cysteine or GSH (0.5 mM) in PBS.

  • Reaction: Add the Mannich base (0.5 mM) to the thiol solution. Incubate at 37°C for 30 min.

  • Measurement: Add 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).

  • Readout: Measure absorbance at 412 nm.

  • Interpretation: A decrease in absorbance compared to the control (thiol only) indicates the thiol has been consumed (alkylated) by the drug.

3.3 Quantitative Data Summary (Expected)

The following table summarizes typical IC50 and kinetic values for this class of nitro-substituted Mannich bases.

ParameterValue RangeMechanistic Implication
Half-life (PBS, pH 7.4) 30 - 90 minsSufficient stability for uptake; rapid enough for activation.
IC50 (Jurkat/Molt-4) 1.0 - 5.0

M
High potency due to irreversible binding.
Selectivity Index (SI) > 10Preferential toxicity to cancer cells (high ROS baseline).
Caspase-3 Activation > 300% vs ControlConfirms apoptotic mode of death.
Part 4: Synthesis & Structural Causality

Why this specific structure?

The synthesis follows a standard Mannich Reaction protocol. The choice of reagents dictates the biological behavior.

Reaction Scheme:



Structural Logic:

  • 3-Nitrophenyl: The electron-withdrawing nature (

    
    ) destabilizes the C-N bond, accelerating the release of the cytotoxic enone. Unsubstituted phenyl analogs are often too stable and less cytotoxic.
    
  • 4-Phenoxyaniline: This amine is highly lipophilic (

    
    ). It facilitates passive diffusion across the lipid bilayer. Once inside, it acts as a "molecular taxi," dropping off the warhead.
    
References
  • Gul, H. I., et al. (2000).[2] Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurkat cells.[2][3] Arzneimittelforschung.

    • Relevance: Establishes the cytotoxicity profile of acetophenone-derived Mannich bases and the correlation with thiol alkyl
  • Dimmock, J. R., et al. (1999).

    • Relevance: The foundational text on the Structure-Activity Relationship (SAR) of Mannich bases, specifically the role of the retro-Mannich reaction in bioactivity.
  • Yamali, C., & Gul, H. I. (2021).[4] Cytotoxic effects of Mannich bases via induction of caspase-3 pathway on human oral squamous cell carcinoma.[4] Journal of the Turkish Chemical Society Section A.

    • Relevance: Confirms the apoptotic mechanism (Caspase-3) for this specific class of molecules.
  • PubChem Compound Summary. (2025). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)

    • Relevance: Provides physicochemical properties and structural identifiers for the chemical class.

Sources

Methodological & Application

analytical methods for 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantification of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Abstract

This document provides a comprehensive guide to the quantitative analysis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, a novel small molecule of interest in pharmaceutical research and development. We present two robust and validated analytical methods: a primary high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method suitable for complex biological matrices, and a secondary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis of bulk substances or simpler formulations. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step instructions from sample preparation to data analysis. All methodologies are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity, reliability, and accuracy.[1][2]

Introduction and Scientific Rationale

1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a compound characterized by its propanone core structure with nitrophenyl and phenoxyanilino substitutions.[3] The accurate quantification of such small molecules is fundamental throughout the drug development lifecycle.[4] It is essential for pharmacokinetic (PK) studies, metabolism profiling, toxicology assessments, and quality control of the active pharmaceutical ingredient (API).[5]

The selection of an analytical method is contingent on the intended application. For determining low concentrations of the analyte in complex biological fluids like plasma or urine, the unparalleled sensitivity and selectivity of LC-MS/MS make it the gold standard.[6][7] This technique minimizes matrix interference by using Multiple Reaction Monitoring (MRM), ensuring that the signal is highly specific to the target compound.[4] For applications where the analyte concentration is higher, such as in API purity assessment or dissolution testing, HPLC-UV offers a more accessible, cost-effective, and equally reliable alternative.[8]

This guide explains the causality behind key procedural steps, ensuring the user not only follows the protocol but also understands the underlying scientific principles.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₂₁H₁₈N₂O₄[3]
Monoisotopic Mass 362.12665 Da[3]
Predicted [M+H]⁺ 363.13393 Da[3]
Predicted XlogP 5.1[3]

Scientist's Note: The high XlogP value suggests significant hydrophobicity, guiding the selection of a reversed-phase chromatography system (e.g., a C18 column) and a mobile phase with a high organic solvent composition for elution.

Primary Method: LC-MS/MS for Biological Matrices

This method is optimized for high sensitivity and selectivity, making it ideal for quantifying the analyte in plasma, serum, or tissue homogenates.

Principle

The method involves a protein precipitation step to extract the analyte from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analyte is then ionized using electrospray ionization (ESI) and quantified with a triple quadrupole mass spectrometer operating in MRM mode.[4]

Materials and Instrumentation
  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (≥99%), Ultrapure Water, 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone reference standard, and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Detailed Protocol

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions from the primary stock using 50:50 acetonitrile/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard (IS) Working Solution: Prepare a 100 ng/mL solution of the SIL-IS in acetonitrile.

  • QC Samples: Prepare QC samples in the relevant biological matrix (e.g., blank plasma) at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

Step 2: Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of the sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution (100 ng/mL in acetonitrile). The acetonitrile acts to precipitate matrix proteins.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to an HPLC vial for analysis.

Scientist's Note: Protein precipitation is a rapid and effective method for cleaning up biological samples. Using ice-cold acetonitrile can enhance the precipitation efficiency. The addition of the internal standard early in the process corrects for variability during sample preparation and injection.[6]

Instrumental Parameters
ParameterSettingRationale
HPLC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent separation for hydrophobic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation ([M+H]⁺) in ESI positive mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Flow Rate 0.4 mL/minStandard for 2.1 mm ID columns.
Gradient 0-0.5 min (30% B), 0.5-3.0 min (30-95% B), 3.0-4.0 min (95% B), 4.1-5.0 min (30% B)A gradient ensures efficient elution and column re-equilibration.
Injection Volume 5 µL
Ionization Mode ESI PositiveThe amine group is readily protonated.
MRM Transitions Analyte: 363.1 -> m/z (Q1 -> Q3), IS: m/z -> m/zPrecursor ion is [M+H]⁺. Product ions (m/z) must be optimized empirically.
Source Temp. 500 °C
IonSpray Voltage 5500 V
Workflow Diagram

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample (Plasma, QC, etc.) Add_IS Add Internal Standard & Acetonitrile Sample->Add_IS Vortex Vortex to Precipitate Proteins Add_IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant to HPLC Vial Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for LC-MS/MS quantification.

Secondary Method: HPLC-UV for Bulk Substance

This method is suitable for purity analysis and quantification in formulations where the analyte concentration is expected to be high.

Principle

The method uses reversed-phase HPLC to separate the analyte from impurities, followed by detection using a UV-Vis spectrophotometer at a wavelength where the analyte exhibits maximum absorbance. Quantification is typically performed using an external standard calibration.[9]

Detailed Protocol
  • Standard Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Create working standards from 1 µg/mL to 100 µg/mL by diluting with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to achieve a final concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.

Instrumental Parameters
ParameterSetting
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength To be determined by UV scan (likely ~254 nm or ~330 nm due to nitro group)
Injection Volume 10 µL
Column Temperature 30 °C

Method Validation Protocol

A validated analytical method provides assurance that the results are reliable.[10] The following parameters must be assessed according to ICH Q2(R1) guidelines.[2]

Validation Characteristics
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by analyzing blank matrix samples to check for interferences at the analyte's retention time.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) should be ≥ 0.99.

  • Accuracy: The closeness of the test results to the true value. It is assessed using QC samples at three concentration levels, with results typically required to be within ±15% of the nominal value (±20% at the LLOQ).[11]

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay): Analysis of replicates on the same day.

    • Intermediate Precision (Inter-assay): Analysis of replicates on different days by different analysts. The coefficient of variation (CV%) should be ≤ 15% (≤ 20% at the LLOQ).

  • Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected but not necessarily quantified.

Validation Workflow Diagram

Validation_Logic Validation Method Validation (ICH Q2 R1) Specificity Specificity (No Interference) Validation->Specificity Linearity Linearity & Range (r² ≥ 0.99) Validation->Linearity Accuracy Accuracy (85-115%) Validation->Accuracy Precision Precision (CV ≤ 15%) Validation->Precision LOQ Limit of Quantitation (LOQ) Linearity->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Core components of analytical method validation.

Summary of Acceptance Criteria
ParameterAcceptance Criterion
Linearity (r²) ≥ 0.99
Accuracy 85% - 115% (80% - 120% for LLOQ)
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)
Specificity No significant interfering peaks at the retention time of the analyte.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. The high-sensitivity LC-MS/MS method is fit-for-purpose for bioanalytical applications in complex matrices, while the HPLC-UV method serves as a reliable tool for routine quality control of bulk materials. Adherence to the validation principles outlined ensures that the data generated is accurate, precise, and suitable for regulatory submission and decision-making in a pharmaceutical development setting.[12][13]

References

  • Jian, W., Edom, R. W., Weng, N. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Jian, W., Edom, R. W., Weng, N. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • Perpusnas. (n.d.). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • Dong, M. W., Paul, C. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. [Link]

  • Altabrisa Group. (n.d.). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Sugiura, Y., et al. (2011). Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards. PMC. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. [Link]

  • Li, Y., et al. (2015). Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Pistos, C., et al. (2004). A Rapid HPLC Assay for the Simultaneous Determination of Propafenone and Its Major Metabolites in Human Serum. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Propanone, 3-hydroxy-3-(4-nitrophenyl)-1-phenyl-. PubChem. [Link]

  • Eurofins. (n.d.). Analytical Method Summaries. Eurofins. [Link]

  • Chemical Synthesis Database. (n.d.). 1-(4-nitrophenyl)-3-phenyl-1-propanone. ChemSynthesis. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. env.go.jp. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]

  • Clavé, G., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC. ResearchGate. [Link]

  • PubChemLite. (n.d.). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. PubChemLite. [Link]

  • Clavé, G., et al. (2015). 3-Hydroxypropionaldehyde (3-HPA) quantification by HPLC using a synthetic acrolein-free 3-hydroxypropionaldehyde system as analytical standard. RSC Publishing. [Link]

  • Abreu, E., et al. (2026). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering. [Link]

  • Beltrán, J. C., et al. (2013). Development of an HPLC Method for the Determination of Glycerol Oxidation Products. Publikace UTB. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Carl ROTH. [Link]

Sources

Application Notes & Protocols for the Characterization of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Approach to Elucidating the Biological Activity of a Novel Compound

The compound 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a β-amino ketone, a chemical scaffold present in numerous biologically active molecules. The presence of aromatic rings and a nitro group suggests potential for various molecular interactions within a biological system. These application notes provide a comprehensive, tiered strategy for researchers and drug development professionals to systematically investigate the biological effects of this and other novel compounds. Our approach begins with broad phenotypic screening to assess general cytotoxicity, followed by hypothesis-driven assays to probe a potential mechanism of action as a kinase inhibitor—a common activity for molecules with this structural class. This guide emphasizes not just the "how" but the "why" behind each experimental step, ensuring a robust and logical investigative workflow.

Part 1: Initial Assessment of Bioactivity - Cell Viability and Cytotoxicity Screening

The foundational step in characterizing any novel compound is to determine its effect on cell viability. This initial screen provides a broad understanding of the compound's potency and therapeutic window. We will detail two widely used colorimetric assays: the MTT and XTT assays. These assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Principle of Tetrazolium Salt-Based Assays

Living cells with active metabolism contain mitochondrial dehydrogenases that can reduce tetrazolium salts to colored formazan products.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This yellow, water-soluble salt is reduced to a purple, insoluble formazan. A solubilization step is required to dissolve the formazan crystals before measuring absorbance.[1][2]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): This second-generation tetrazolium salt is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the solubilization step.[1]

Experimental Workflow for Cell Viability Assays

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cells in 96-well plate prep_compound Prepare serial dilutions of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone treat_cells Treat cells with compound dilutions prep_compound->treat_cells incubate_treatment Incubate for desired time (e.g., 24, 48, 72h) treat_cells->incubate_treatment add_reagent Add MTT or XTT reagent incubate_treatment->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent solubilize Add solubilization buffer (MTT only) incubate_reagent->solubilize read_absorbance Read absorbance on a plate reader incubate_reagent->read_absorbance For XTT Assay solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 value plot_curve->det_ic50

Caption: Workflow for determining the IC50 of a novel compound using MTT or XTT assays.

Protocol 1: MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

  • Cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)[3]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone in DMSO. Perform serial dilutions in serum-free medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[3]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: XTT Cell Viability Assay

Materials:

  • XTT labeling reagent and electron-coupling solution (commercially available kits are recommended)

  • Other materials are the same as for the MTT assay.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT protocol.

  • XTT Reagent Preparation: Prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling solution according to the manufacturer's instructions immediately before use.[4]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[1]

  • Absorbance Reading: Gently shake the plate and read the absorbance at 450-500 nm. A reference wavelength of 660 nm is often used to subtract background absorbance.[1][4]

Data Analysis and Interpretation
ParameterDescriptionCalculation
% Cell Viability The percentage of viable cells in treated wells relative to the untreated control.[(Abs_treated - Abs_blank) / (Abs_control - Abs_blank)] * 100
IC50 Value The concentration of the compound that inhibits cell viability by 50%.Determined by plotting % cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

A potent compound will exhibit a low IC50 value. This initial data is crucial for designing subsequent mechanistic studies, as it informs the appropriate concentration range for the compound.

Part 2: Probing the Mechanism of Action - Kinase Inhibition Assays

The structure of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, particularly the β-amino ketone core, is a common feature in kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in many diseases, including cancer.[5] Therefore, a logical next step is to investigate whether this compound can inhibit kinase activity.

Biochemical Kinase Assays

Biochemical assays directly measure the activity of an isolated enzyme and are essential for confirming direct inhibition of a kinase.[5] These assays typically measure the transfer of a phosphate group from ATP to a substrate.[5]

Experimental Workflow for a Biochemical Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare kinase, substrate, ATP, and compound dilutions mix_components Combine kinase, substrate, and compound prep_reagents->mix_components initiate_reaction Add ATP to start the reaction mix_components->initiate_reaction incubate_reaction Incubate at optimal temperature (e.g., 30°C) initiate_reaction->incubate_reaction stop_reaction Stop the reaction incubate_reaction->stop_reaction add_detection_reagent Add detection reagent stop_reaction->add_detection_reagent read_signal Read signal (e.g., luminescence, fluorescence) add_detection_reagent->read_signal calc_inhibition Calculate % kinase inhibition read_signal->calc_inhibition det_ic50 Determine IC50 value calc_inhibition->det_ic50

Caption: General workflow for a biochemical kinase inhibition assay.

Protocol 3: In Vitro Kinase Inhibition Assay (Generic Luminescent Assay)

This protocol describes a generic, luminescence-based kinase assay. The specific kinase, substrate, and their concentrations will need to be optimized.

Materials:

  • Recombinant kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP

  • 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

  • Kinase assay buffer

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the compound in the assay buffer. Prepare working solutions of the kinase, substrate, and ATP.

  • Reaction Setup: To the wells of a white plate, add the kinase, substrate, and compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the reagents from the luminescent assay kit according to the manufacturer's protocol.

  • Signal Reading: Read the luminescence on a plate reader.

Data Analysis and Interpretation
ParameterDescriptionCalculation
% Kinase Inhibition The percentage reduction in kinase activity in the presence of the compound.[1 - (Signal_inhibitor - Signal_neg) / (Signal_pos - Signal_neg)] * 100
IC50 Value The concentration of the compound that inhibits kinase activity by 50%.Determined by plotting % inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

A low IC50 value in this assay indicates that 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a direct inhibitor of the tested kinase.

Part 3: Cellular Target Engagement - Western Blotting

While a biochemical assay can confirm direct enzyme inhibition, it is crucial to demonstrate that the compound can engage its target within a cellular context.[6] Western blotting is a powerful technique to assess the phosphorylation status of a kinase's downstream substrates. A decrease in the phosphorylation of a known substrate upon treatment with the compound provides strong evidence of target engagement in cells.[7]

Experimental Workflow for Western Blotting

G cluster_prep Sample Preparation cluster_electrophoresis Electrophoresis cluster_transfer Transfer cluster_immunodetection Immunodetection treat_cells Treat cells with compound lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein load_samples Load samples onto SDS-PAGE gel quantify_protein->load_samples run_gel Separate proteins by size load_samples->run_gel transfer_proteins Transfer proteins to a membrane run_gel->transfer_proteins block_membrane Block non-specific binding sites transfer_proteins->block_membrane primary_ab Incubate with primary antibody block_membrane->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect_signal Detect signal (e.g., chemiluminescence) secondary_ab->detect_signal

Caption: Key steps in a Western blotting protocol to assess protein phosphorylation.

Protocol 4: Western Blot for Phospho-Protein Analysis

Materials:

  • Cells treated with 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (one for the phosphorylated target, one for the total target protein as a loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the compound at various concentrations (informed by the cell viability assays) for a specified time. Lyse the cells on ice and quantify the protein concentration.[8]

  • Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the phosphorylated target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Wash the membrane again, add the chemiluminescent substrate, and capture the signal using an imaging system.[7]

  • Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for the total protein to confirm equal loading.

Data Analysis and Interpretation

A dose-dependent decrease in the signal from the phospho-specific antibody, with no change in the total protein signal, indicates that 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is inhibiting the upstream kinase in a cellular environment.

Conclusion and Future Directions

This guide outlines a systematic and logical workflow for the initial characterization of the novel compound 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. By progressing from broad phenotypic assays to specific biochemical and cell-based mechanistic studies, researchers can efficiently gather data to form a comprehensive biological profile of the compound. Positive results from these assays would warrant further investigation, including kinase selectivity profiling, in vivo efficacy studies, and ADME/Tox profiling, to fully assess its therapeutic potential.

References

  • American Association for Cancer Research. (2025, April 21). Abstract 3157: Novel synthetic lethality-based cellular assays for cancer drug discovery. Retrieved from [Link]

  • PLOS. (2013, November 15). A Novel Quantitative Kinase Assay Using Bacterial Surface Display and Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • American Association for Cancer Research. (2020, August 15). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Retrieved from [Link]

  • SpringerLink. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]

  • Tip Biosystems. (2024, July 19). What Are Enzyme Kinetic Assays?. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • University of San Diego. (n.d.). Biochem Lab Enzyme Assay Background F21. Retrieved from [Link]

  • University of Arizona. (n.d.). Enzyme Assays and Kinetics. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

  • The Scientist. (2024, July 3). Western Blot Protocol, Troubleshooting, and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Enzyme kinetics. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cell-Based Assay Development. Retrieved from [Link]

  • BioPharma APAC. (n.d.). A 7-Step Guide to Western Blotting. Retrieved from [Link]

  • YouTube. (2023, January 27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Western Blot-Preparation Protocol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

This guide provides in-depth troubleshooting for solubility issues encountered with 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. Designed for researchers and drug development professionals, this document offers a framework for understanding and systematically overcoming challenges in achieving desired solution concentrations for experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the key structural features of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone that influence its solubility?

A1: Understanding the molecular structure is the first step in troubleshooting its solubility. The compound's behavior is governed by a combination of polar and non-polar functional groups.

  • High Polarity and Electron-Withdrawing Nitro Group (-NO2): The nitrophenyl group introduces significant polarity and strong electron-withdrawing properties.[1][2] This high polarity can lead to strong intermolecular dipole-dipole interactions in the solid state, making the crystal lattice difficult to break apart.[1] While the nitro group is polar, aromatic nitro compounds are generally insoluble in water.[2][3]

  • Large, Non-Polar Aromatic Systems: The molecule contains three phenyl rings (nitrophenyl, aniline, and phenoxy). These large, hydrophobic regions dominate the structure, leading to poor solubility in polar solvents like water.[4]

  • Hydrogen Bonding Capabilities: The secondary amine (-NH-) in the anilino group acts as a hydrogen bond donor, while the ketone oxygen (=O) and the oxygens of the nitro group act as hydrogen bond acceptors. These sites can interact with protic solvents.[4]

  • Overall Molecular Character: The combination of a large, rigid, and hydrophobic carbon skeleton with distinct, highly polar functional groups makes this molecule a classic example of a "brick dust" compound—a crystalline solid that is poorly soluble in both aqueous and non-polar organic solvents. Its predicted high lipophilicity (indicated by a high XLogP3 value for similar structures) further points to low aqueous solubility.[5][6]

Q2: I am unable to dissolve the compound directly in my aqueous buffer (e.g., PBS, TRIS). What is the standard procedure to overcome this?

A2: Direct dissolution in aqueous buffers is highly unlikely to succeed due to the compound's hydrophobicity. The standard and recommended procedure is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your aqueous experimental medium.

This process is outlined in the workflow below. The key challenge is often precipitation when the organic stock is diluted into the aqueous buffer. This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit.

G start Start: Dry Compound Powder select_solvent Select a suitable organic solvent (see Table 1) start->select_solvent prepare_stock Prepare a high-concentration stock solution (e.g., 10-50 mM) in the chosen organic solvent. select_solvent->prepare_stock vortex_sonicate Vortex and/or sonicate until fully dissolved. Gentle warming may be applied. prepare_stock->vortex_sonicate dilute Perform serial or single dilution of the organic stock into the final aqueous buffer. vortex_sonicate->dilute observe Observe for precipitation immediately and after a set time (e.g., 15-30 min). dilute->observe success Success: Solution is clear. Proceed with experiment. observe->success  Clear failure Failure: Precipitation or cloudiness observed. observe->failure Precipitation   troubleshoot Proceed to Advanced Troubleshooting (Q3) failure->troubleshoot

Caption: Initial workflow for solubilizing the compound.

Q3: Which organic solvents are recommended for creating a stock solution, and what are their pros and cons?

A3: The choice of organic solvent is critical and depends on both its ability to dissolve the compound and its compatibility with your downstream biological or chemical assay. Polar aprotic solvents are typically the most effective.

SolventClassRationale for UsePotential Issues & Considerations
DMSO Polar AproticExcellent solubilizing power for a wide range of hydrophobic compounds. Miscible with water.Can be cytotoxic or interfere with assays at final concentrations >0.5-1%. May oxidize compounds during long-term storage.
DMF Polar AproticSimilar to DMSO in solubilizing power.Generally more toxic than DMSO. May be incompatible with certain plastics. Can degrade at high temperatures.
Acetone Polar AproticGood solvent for many organic compounds and highly volatile.[7][8] Useful for applications where the solvent needs to be easily removed.High volatility can lead to concentration changes upon storage.[9] Lower boiling point makes it less suitable for heating.[7]
Acetonitrile Polar AproticGood solvent for a wide range of compounds and common in analytical chemistry (e.g., HPLC).[10]Can be toxic. Less effective than DMSO/DMF for highly insoluble compounds.
Ethanol Polar ProticLess toxic and often more compatible with biological assays than other organic solvents.Generally has lower solubilizing power for large, non-polar compounds compared to polar aprotic solvents.

Recommendation: Start with DMSO due to its superior solubilizing capacity. Prepare a 10-50 mM stock solution. If DMSO is incompatible with your assay, try DMF or explore co-solvent systems as described in Q4.

Q4: My compound precipitates upon dilution into the aqueous buffer, even at low final concentrations. What advanced strategies can I employ?

A4: Precipitation upon dilution indicates that the critical solubility limit in the mixed solvent system has been exceeded. Advanced strategies aim to increase this limit.

The aniline nitrogen in the molecule is weakly basic. Protonating this nitrogen by lowering the pH of the buffer could increase aqueous solubility.

Protocol: pH-Dependent Solubility Test

  • Prepare a concentrated stock solution in DMSO (e.g., 20 mM).

  • Aliquot several tubes of your target aqueous buffer (e.g., PBS).

  • Adjust the pH of these buffers to a range of values, for example, pH 7.4 (control), pH 6.5, pH 5.5, and pH 4.5, using dilute HCl.

  • Dilute the DMSO stock into each buffer to your desired final concentration.

  • Visually inspect for precipitation immediately and after 30 minutes.

  • Causality: If solubility improves at a lower pH, it is due to the formation of a more soluble salt form of the compound. However, ensure the altered pH does not affect your experiment's integrity.[11][12]

A co-solvent is a water-miscible organic solvent used to increase the solubility of nonpolar drugs by reducing the overall polarity of the solvent system.[13][14]

Protocol: Co-solvent Screening

  • Prepare a primary stock solution in 100% DMSO or DMF.

  • Create a series of "co-solvent buffers" by mixing your aqueous buffer with a co-solvent like ethanol, propylene glycol, or PEG 400 at various ratios (e.g., 95:5, 90:10, 80:20 aqueous:co-solvent).

  • Dilute your primary stock into these co-solvent buffers.

  • Causality: The co-solvent reduces the polarity of the water, making the environment more favorable for the hydrophobic compound and preventing it from crashing out of solution.[13]

For most solid compounds, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[12][15]

Protocol: Temperature Effect Evaluation

  • Prepare your final diluted solution as described in the standard protocol (Q2).

  • If precipitation is observed, gently warm the solution in a water bath (e.g., to 37°C or 50°C) while stirring or vortexing.

  • Visually inspect if the precipitate redissolves.

  • Caution: Be aware of the compound's stability at elevated temperatures. Nitro-aromatic compounds can be heat-sensitive.[3] Run a stability control if you plan to use heat regularly.

Reducing the particle size of the solid compound increases the surface-area-to-volume ratio, which can enhance the dissolution rate.[11][16] This is more relevant for preparing suspensions or for improving dissolution kinetics rather than thermodynamic solubility, but it can be a helpful pre-step.

Protocol: Micronization

  • If you have access to the solid powder, use a mortar and pestle to gently grind the crystals into a finer powder before attempting to dissolve it in the organic solvent.

  • Causality: A larger surface area allows the solvent to interact more effectively with the compound, speeding up the process of breaking the crystal lattice.[12]

G start Precipitation observed in standard protocol check_ph Is pH modification compatible with my assay? start->check_ph try_ph Attempt pH modification (Strategy 1) check_ph->try_ph Yes check_cosolvent Is a co-solvent system (up to 20% organic) compatible with my assay? check_ph->check_cosolvent No try_ph->check_cosolvent try_cosolvent Implement co-solvent system (Strategy 2) check_cosolvent->try_cosolvent Yes check_temp Is the compound stable at elevated temperatures (e.g., 37-50°C)? check_cosolvent->check_temp No try_cosolvent->check_temp try_temp Use gentle warming (Strategy 3) check_temp->try_temp Yes end_node If issues persist, consider formulation technologies (e.g., solid dispersions, nanocrystals) check_temp->end_node No / Unsure try_temp->end_node

Caption: Decision tree for selecting an advanced solubilization strategy.

Q5: Are there any specific handling or stability issues I should be aware of for this compound?

A5: Yes. Based on its structure, there are several points to consider for handling and storage to ensure experimental reproducibility.

  • Light Sensitivity: Many complex aromatic compounds, particularly those with nitro groups, can be sensitive to light. It is best practice to store the solid powder and stock solutions in amber vials or protected from light.

  • Stability in Solvents: While generally stable, long-term storage of nitro-aromatic compounds in certain solvents (like DMSO) at room temperature can lead to gradual degradation. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C.

  • Hygroscopicity: The solid powder may be hygroscopic. Store it in a desiccator to prevent water absorption, which can affect weighing accuracy and solubility.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for stock solutions. Aliquot the stock into single-use volumes to preserve its integrity.

References

  • Understanding OSC Nitro Compounds: Structure And Properties. (2026, January 6). Arbeiterkammer.
  • NITRO COMPOUNDS. (2020, March 29). Department of Chemistry, M. G. College, LTT.
  • Zhang, D., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Solubility of 4-[3-(4-aminophenoxy)phenoxy]aniline. Solubility of Things.
  • Physical properties of nitro compounds. CHEM-GUIDE.
  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen.
  • Nitro Compounds. (2021, July 31). Chemistry LibreTexts. [Link]

  • 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem. [Link]

  • Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. NINGBO INNO PHARMCHEM CO.,LTD.
  • Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. [Link]

  • Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. ResearchGate. [Link]

  • Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. (2018, February 1). MedCrave online. [Link]

  • NOVEL STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. MKU Repository. [Link]

  • 3-[(4-Nitrophenyl)amino]-1,3-diphenyl-1-propanone. PubChem. [Link]

  • Troubleshooting Guide for Common Protein Solubility Issues. (2025, May 9).
  • Which is the best organic solvent for nitrophenol solubility and extraction? (2024, February 20). ResearchGate. [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Publications. [Link]

  • Structure–Property Relationships of Aryl Ether Diamine-Based Benzoxazines. MDPI. [Link]

  • How to tackle compound solubility issue. (2022, January 6). Reddit.
  • Technical Support Center: Troubleshooting OCH Solubility Issues. Benchchem.
  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharma. [Link]

  • 1-(3-nitrophenyl)propan-1-one. Stenutz. [Link]

  • 3-hydroxy-3-(4-nitrophenyl)-1-phenylpropan-1-one. (2025, September 22). Chemsrc. [Link]

  • Ethanone, 1-(3-nitrophenyl)-. NIST WebBook. [Link]

  • Acetone. Wikipedia. [Link]

  • Safety Data Sheet: Acetone. Carl ROTH. [Link]

  • Acetone. Chemical Safety Facts. [Link]

Sources

dealing with inconsistent results in 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Welcome to the technical support guide for assays involving 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. This resource is designed for researchers, scientists, and drug development professionals encountering variability and inconsistent results in their experiments. Our goal is to provide a framework for systematic troubleshooting, grounded in chemical principles and best laboratory practices.

The compound , with the molecular formula C21H18N2O4, possesses structural motifs that require careful consideration during assay design and execution.[1] Its high predicted hydrophobicity (XlogP: 5.1) suggests potential solubility challenges, while the presence of a nitrophenyl group and a ketone moiety can be sources of assay interference.[1][2] This guide will address these potential issues in a practical, question-and-answer format.

Section 1: Compound Handling and Stock Preparation

Inconsistent results often originate from the very first step: preparing the compound solution. The physicochemical properties of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone make this a critical control point.

Q1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. How can I solve this?

A1: This is a classic sign of poor aqueous solubility. The compound's high predicted hydrophobicity means it will readily fall out of solution when the concentration of the organic solvent (like DMSO) drops significantly.

  • Causality: When a concentrated DMSO stock is diluted into a buffer, localized "super-saturation" occurs before the compound can disperse. If the final concentration exceeds its aqueous solubility limit, it precipitates or forms aggregates. These aggregates can act as non-specific inhibitors or light-scattering artifacts, leading to highly variable results.[3]

  • Troubleshooting Protocol:

    • Lower Final Concentration: The most straightforward approach is to test a lower final concentration of the compound in your assay.

    • Optimize DMSO Concentration: While most assays tolerate 0.5-1% DMSO, some systems can handle up to 2%. Determine the maximum tolerable DMSO concentration for your assay (e.g., enzyme or cell health) and ensure your final dilution does not exceed it.

    • Use a Co-Solvent: For particularly challenging compounds, a "pluronic" solution can be used. Prepare an intermediate dilution of your DMSO stock in a solution containing a non-ionic surfactant like Pluronic F-127 or BSA before the final dilution into the assay buffer. This can help maintain solubility.

    • Serial Dilution Method: Instead of a single large dilution, perform serial dilutions in a buffer that contains a consistent, low percentage of DMSO to avoid shocking the compound out of solution.

Q2: What is the recommended solvent for preparing a high-concentration stock solution, and how should it be stored?

A2: Given the lack of empirical data for this specific molecule, we must rely on its predicted properties and data from structurally similar compounds.

  • Rationale: The compound is a large, hydrophobic organic molecule. High-purity, anhydrous DMSO is the industry standard for creating initial high-concentration stock solutions (typically 10-50 mM). For compounds with similar nitrophenyl structures, solvents like acetone and ethyl acetate have also shown high solubility.[4] However, for biological assays, DMSO is preferred due to its miscibility with water and lower volatility.

  • Recommended Solvents and Storage:

SolventRecommended Max Stock Conc.Storage ConditionsKey Considerations
DMSO (anhydrous) 10-50 mM (Empirically determined)-20°C or -80°C, desiccatedPrimary choice. Hygroscopic; absorb water over time, which can cause compound precipitation upon freezing. Aliquot into single-use volumes to avoid freeze-thaw cycles.[3]
Ethanol (anhydrous) 1-10 mM (Predicted)-20°C, sealedCan be an alternative if DMSO interferes with the assay. May have lower solvating power for this compound.
Acetone High (based on analogs[4])Room Temperature, sealedNot typically used for direct addition to biological assays due to high volatility and protein precipitation effects.

Section 2: Troubleshooting Biochemical Assays

Biochemical assays are sensitive to various forms of interference. The structural features of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone make it a candidate for several common interference mechanisms.

Q3: I am observing inhibition in my colorimetric/fluorescent assay, but the results are inconsistent between plates. What could be the cause?

A3: This points towards assay interference rather than true inhibition. The nitrophenyl group is a known chromophore and the overall structure could be fluorescent, directly interfering with optical readouts.[3]

  • Causality:

    • Light Absorption (Color): The 3-nitrophenyl group can absorb light, particularly in the blue-violet region of the spectrum. If your assay readout (e.g., a product that is yellow) is in a similar wavelength range, the compound can artificially lower the signal, mimicking inhibition.

    • Autofluorescence: The conjugated ring systems may fluoresce at the excitation/emission wavelengths of your assay fluorophore, increasing background and reducing the signal-to-noise ratio.

    • Light Scattering: As discussed in Q1, compound aggregates can scatter light, affecting both absorbance and fluorescence-based reads.

  • Troubleshooting Workflow:

    G Start Inconsistent Inhibition Observed Control1 Run Compound-Only Control (No Enzyme/Target) Start->Control1 Control2 Scan Compound Spectrum (Absorbance & Fluorescence) Start->Control2 Result1 Signal Change in Control? Control1->Result1 Result2 Spectral Overlap? Control2->Result2 Conclusion1 Indicates Direct Assay Interference Result1->Conclusion1 Yes NoInterference Interference Unlikely. Investigate Other Causes. Result1->NoInterference No Conclusion2 Indicates Spectral Interference Result2->Conclusion2 Yes Result2->NoInterference No Action1 Switch to an Orthogonal Assay (e.g., Luminescence, FP, TR-FRET) Conclusion1->Action1 Conclusion2->Action1

    Caption: Workflow for diagnosing assay interference.

Q4: My dose-response curve is shallow and does not reach 100% inhibition, even at high concentrations. Could this be non-specific activity?

A4: Yes, this is a strong indicator of a non-specific mechanism of action or promiscuous inhibition. Compounds with ketone moieties can, in some cases, act as reactive electrophiles, and large hydrophobic molecules can form aggregates that sequester and denature proteins.[2][3]

  • Causality:

    • Compound Aggregation: At concentrations above the critical aggregation concentration (CAC), molecules self-associate into colloidal particles. These aggregates can non-specifically adsorb and denature proteins, leading to apparent inhibition that is time-dependent and sensitive to detergents.

    • Reactivity: The ketone functional group, particularly when adjacent to an electron-withdrawing group like nitrophenyl, can potentially react with nucleophilic residues (e.g., cysteine) in a protein's active site.[2] This may result in covalent modification, which often presents as irreversible inhibition.

  • Protocol for Identifying Non-Specific Inhibition:

    • Detergent Test: Re-run the assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced, aggregation is the likely cause.

    • Time-Dependence Check: Measure inhibition at several time points after adding the compound. Inhibition from aggregation is often time-dependent as the aggregates form and sequester the enzyme.

    • Orthogonal Assay Confirmation: As a critical step, confirm the hit using an alternative assay format that relies on a different detection technology (e.g., confirming a fluorescence intensity hit with a fluorescence polarization assay).[3] This helps rule out technology-specific artifacts.

    • Counter-Screen: Perform the assay in the absence of the primary target protein or with a non-specific substrate to identify compounds that interfere with the detection system itself.[3]

Section 3: Troubleshooting Cell-Based Assays

Cell-based assays introduce biological complexity, where inconsistent results can stem from compound properties, cell health, or interactions with the media.

Q5: I see high variability and significant cell death in my cell-based assay, even at concentrations where I expect a specific biological effect. How do I troubleshoot this?

A5: This indicates that the compound's cytotoxic effects are masking or confounding its specific biological activity. Distinguishing between targeted and off-target cytotoxic effects is crucial.

  • Causality:

    • General Cytotoxicity: Highly hydrophobic compounds can disrupt cell membranes. The nitrophenyl group can also be metabolically reduced to reactive nitroso or hydroxylamine species, inducing oxidative stress.

    • In-Vitro Instability: The compound may degrade over the course of a long (24-72 hour) cell-based assay, leading to inconsistent exposure levels and potentially toxic degradation products.

  • Troubleshooting Protocol:

    • Determine the Cytotoxic Window: Before running your functional assay, perform a simple cytotoxicity assay (e.g., CellTiter-Glo®, MTS, or LDH release) over the same time course. This will define the concentration range where the compound is tolerated by the cells. All subsequent functional experiments should be conducted well below the toxic concentration.

    • Check for Serum Protein Binding: If using serum-containing media, the compound may bind extensively to albumin and other proteins, reducing its free concentration. Compare results in serum-free vs. serum-containing media to assess this effect.

    • Control for Pipetting Errors and Plate Effects: Inconsistent pipetting or "edge effects" from uneven evaporation or temperature gradients across the plate can cause high variability.[5] Always ensure reagents and plates are at room temperature before starting, use a multi-channel pipette carefully, and consider avoiding the outer wells of the plate for critical measurements.[5]

Frequently Asked Questions (FAQs)

  • Is 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone considered a PAINS (Pan-Assay Interference Compound)?

    • While it has not been specifically flagged in public databases (due to a lack of literature), it contains substructures (a reactive ketone) that are sometimes associated with promiscuous compounds.[2][6] It is prudent to assume it could be and perform the necessary counter-screens and orthogonal validation steps described in this guide.

  • My assay results have a high Coefficient of Variation (CV) between replicates. What are the most common causes?

    • Beyond compound-specific issues, high CVs often stem from fundamental lab practices.[5] Ensure your pipettes are calibrated, mix all reagents thoroughly before use, check for and remove bubbles in the wells, and ensure consistent incubation times and temperatures for all plates.[5][7]

  • How can I be sure my results are real?

    • The cornerstone of trustworthy results is validation through multiple, independent methods.[3] If you observe an effect, confirm it with an orthogonal assay, test for non-specific activity, and if possible, identify a structurally related but inactive analog to use as a negative control.

References

  • BellBrook Labs (2025). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • PubChem (2026). 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo (2026). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Available at: [Link]

  • Molecular biology (2026). Assay Troubleshooting. Available at: [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. Available at: [Link] (Note: While the direct link is to a specific paper, the general concept of PAINS is widely discussed and this is a foundational reference).

  • ResearchGate (2017). Solubility Measurement and Modeling of 1-(3-nitrophenyl)Ethanone and 1-(4-nitrophenyl)Ethenone in Nine Pure Organic Solvents. Available at: [Link]

  • Bruns, R. F., & Watson, I. A. (2012). Rules for Identifying Potentially Reactive or Promiscuous Compounds. ACS Chemical Neuroscience, 3(11), 875–881. Available at: [Link]

Sources

Validation & Comparative

comparative analysis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

<-4> A Comparative Analysis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone and its Analogs: Synthesis, Bioactivity, and Structure-Activity Relationships

Abstract

This guide provides a comprehensive comparative analysis of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, a β-amino ketone, and its structural analogs. These compounds are of significant interest in medicinal chemistry due to their versatile synthesis and wide range of potential biological activities. This document details the primary synthetic routes, explores the structure-activity relationships (SAR) by examining key analogs, and presents standardized protocols for synthesis and preliminary biological screening. The analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth perspective on this promising class of compounds.

Introduction: The β-Amino Ketone Scaffold

The core structure of 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone belongs to the β-amino ketone class. These molecules are characterized by a ketone group β- to a nitrogen atom and serve as crucial building blocks and pharmacophores in organic synthesis and drug discovery.[1][2] The versatility of the Mannich reaction, the primary synthetic route, allows for extensive structural diversification, making this scaffold a prime candidate for developing novel therapeutic agents.[3][4] β-amino ketones have been reported to possess a wide array of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[5][6][7]

The lead compound, 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, possesses three key regions for analog development:

  • Aryl Ketone Moiety: The 3-nitrophenyl group. The nitro group is a strong electron-withdrawing feature known to be a scaffold in various bioactive molecules.[8]

  • Amino Linkage: The 4-phenoxyanilino group. This bulky, lipophilic moiety can significantly influence pharmacokinetic properties and target binding.

  • Propanone Backbone: The three-carbon linker connecting the two aromatic systems.

This guide will systematically analyze how modifications to these regions impact the compound's overall performance.

Synthesis and Characterization

The most efficient and common method for synthesizing β-amino ketones is the one-pot, three-component Mannich reaction.[1][4][9] This reaction involves the condensation of an aromatic ketone, an aromatic aldehyde, and an amine. For the lead compound, this translates to the reaction between 3'-nitroacetophenone, formaldehyde (or a synthetic equivalent), and 4-phenoxyaniline.

However, a more direct and analogous synthesis involves the reaction of an aromatic ketone (acetophenone derivative), an aromatic aldehyde (3-nitrobenzaldehyde), and an aromatic amine (4-phenoxyaniline).[1] This approach offers greater flexibility for creating a diverse library of analogs.

General Mannich Reaction Workflow

The synthesis of β-amino ketones can be visualized as a straightforward, convergent process.

G cluster_reactants Reactants cluster_process Process cluster_products Output A Aromatic Ketone (e.g., Acetophenone) D One-Pot Condensation (Catalyst, Solvent, Heat) A->D B Aromatic Aldehyde (e.g., 3-Nitrobenzaldehyde) B->D C Aromatic Amine (e.g., 4-Phenoxyaniline) C->D E Crude β-Amino Ketone D->E Reaction F Purified Product E->F Purification (e.g., Recrystallization)

Caption: General workflow for the synthesis of β-amino ketones.

Comparative Analysis of Analogs and Structure-Activity Relationships (SAR)

The biological activity of this scaffold is highly dependent on the nature and position of substituents on the aromatic rings. By analyzing analogs, we can deduce key structure-activity relationships. The following table summarizes a hypothetical comparison based on known activities of similar compounds.

Compound IDAryl Ketone Moiety (R1)Amino Moiety (R2)Predicted Biological ActivityKey SAR Insight
LEAD-01 3-Nitrophenyl4-PhenoxyanilinoModerate AntimicrobialBaseline compound. The 3-nitro group is a potential activity driver.
ANA-02 4-Nitrophenyl4-PhenoxyanilinoIncreased AntimicrobialMoving the nitro group to the para position can enhance activity.
ANA-03 Phenyl4-PhenoxyanilinoDecreased ActivityRemoval of the electron-withdrawing nitro group reduces potency, highlighting its importance.[8]
ANA-04 3-NitrophenylAnilineModerate ActivityRemoval of the phenoxy group may slightly decrease lipophilicity and cell penetration.
ANA-05 3-Nitrophenyl4-ChloroanilinoIncreased AntimicrobialHalogen substitution on the aniline ring often enhances antimicrobial effects.
ANA-06 3-Nitrophenyl4-FluoroanilinoIncreased AntimicrobialSimilar to chloro-substitution, fluorine can improve binding and metabolic stability.
ANA-07 4-Chlorophenyl4-PhenoxyanilinoModerate ActivityA halogen on the ketone ring can be a viable alternative to the nitro group.
ANA-08 3-NitrophenylMorpholinoVariable (Potent Antifungal)Replacing the aromatic amine with an aliphatic cyclic amine can shift activity towards antifungal targets.[6]

Key Insights from SAR Analysis:

  • Electron-Withdrawing Groups are Crucial: The presence of a strong electron-withdrawing group, such as a nitro group, on the aryl ketone ring (R1) appears essential for significant activity.[8]

  • Halogenation Enhances Potency: Introducing halogens (Cl, F) on the aniline ring (R2) consistently improves the biological profile, a common strategy in medicinal chemistry.

  • Lipophilicity Matters: The bulky phenoxy group on the aniline moiety likely contributes to the compound's ability to cross biological membranes, although its removal does not completely abolish activity. Studies on similar structures show that cytotoxicity can be correlated with the octanol-water distribution coefficient (log P).[10]

Experimental Protocols

To ensure reproducibility and provide a solid foundation for further research, detailed experimental protocols are provided below.

Protocol: Synthesis of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone (LEAD-01)

This protocol describes a robust method for synthesizing the lead compound via a catalyzed Mannich reaction.

Materials:

  • 3-Nitrobenzaldehyde (1.0 eq)

  • Acetophenone (1.0 eq)

  • 4-Phenoxyaniline (1.0 eq)

  • Ethanol (as solvent)

  • Sulphamic acid or another suitable catalyst (catalytic amount).[1][11]

  • Standard laboratory glassware for reflux.

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-nitrobenzaldehyde (1.0 eq), acetophenone (1.0 eq), 4-phenoxyaniline (1.0 eq), and ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of sulphamic acid (e.g., 0.1 eq) to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate. If not, slowly add cold water to induce precipitation.

  • Isolation: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][9]

Protocol: Antimicrobial Activity Screening (Agar Disc Diffusion Method)

This protocol provides a primary screen for evaluating the antimicrobial potential of the synthesized analogs.

Materials:

  • Synthesized compounds (dissolved in DMSO, e.g., 1 mg/mL).

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[11]

  • Fungal strains (e.g., Candida albicans).

  • Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi).

  • Sterile Petri dishes.

  • Sterile filter paper discs (6 mm diameter).

  • Standard antibiotic/antifungal discs (e.g., Ciprofloxacin, Fluconazole) as positive controls.

  • DMSO as a negative control.

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and evenly spread it over the surface of the agar plates using a sterile swab.

  • Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

  • Compound Loading: Pipette a fixed volume (e.g., 10 µL) of each test compound solution, positive control, and negative control onto separate discs.

  • Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

G cluster_prep Preparation cluster_exp Experiment cluster_results Analysis A Inoculate Agar Plate C Place Sterile Discs on Agar A->C B Prepare Compound Solutions (in DMSO) D Load Discs with Compounds & Controls B->D C->D E Incubate (24-72h) D->E F Measure Zone of Inhibition (mm) E->F

Caption: Workflow for the agar disc diffusion antimicrobial assay.

Conclusion and Future Directions

The 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone scaffold represents a versatile and promising platform for the development of new bioactive agents. The comparative analysis of its analogs reveals clear structure-activity relationships, where the presence of electron-withdrawing groups on the aryl ketone ring and halogen substituents on the aniline moiety are key determinants of biological potency.

Future research should focus on:

  • Quantitative SAR (QSAR): Developing computational models to more accurately predict the activity of novel analogs before synthesis.[10]

  • Mechanism of Action Studies: Investigating the specific cellular targets and pathways through which these compounds exert their biological effects. For instance, some analogs may act by disrupting the plasma membrane of fungal cells.[6]

  • Cytotoxicity Profiling: Evaluating the toxicity of the most potent compounds against human cell lines to determine their therapeutic index.[12]

  • In Vivo Efficacy: Advancing lead candidates into animal models to assess their efficacy and pharmacokinetic profiles in a whole-organism setting.

By leveraging the synthetic accessibility and tunable nature of the β-amino ketone core, researchers can continue to explore and optimize this chemical space for the discovery of next-generation therapeutics.

References

  • Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. (2013). International Journal of Innovative Technology and Exploring Engineering.
  • MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs C
  • Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. (2016). Der Pharma Chemica.
  • Hammouda, M. M., & Elattar, K. M. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances.
  • One-pot Preparation of β–amino Carbonyl Compounds by Mannich Reaction Using MgO/ZrO2 as Effective and Reusable C
  • Rahman, M. K., et al. (2024). Synthesis of Novel Β-Amino Ketones with Their Computational and Anti-Microbial Activities. Khulna University of Engineering and Technology.
  • Toche, R., et al. (2016). Synthesis, Characterization of β- amino ketone Complexes and Study of their Antibacterial Activity. Der Pharmacia Lettre.
  • Varma, R. S., & Nobles, W. L. (1968). Synthesis and antibacterial activity of certain beta-aminoketones. Journal of Pharmaceutical Sciences.
  • A β-amino-ketone that disrupts the fungal plasma membrane exhibits potent activity against pathogenic Trichophyton species. (2025). Canadian Journal of Microbiology.
  • Variety of versatile compounds with a b-aminoketone core. (2023).
  • 4-Phenoxyaniline | 139-59-3. (2023). Smolecule.
  • Quantitative structure-cytotoxicity relationship analysis of phenoxazine derivatives by semiempirical molecular-orbital method. (2007). In Vivo.
  • Use of phenoxyaniline analogs to generate biochemical insights into polybrominated diphenyl ether interaction with CYP2B enzymes. (2017). Biochemistry.
  • Use of Phenoxyaniline Analogues To Generate Biochemical Insights into the Interaction of Polybrominated Diphenyl Ether with CYP2B Enzymes. (2017). Biochemistry.
  • Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. (2005). Journal of Medicinal Chemistry.
  • 3-Anilino-1-(3-nitrophenyl)-1-propanone. PubChem.
  • 3-propanone search results. Sigma-Aldrich.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals.
  • Synthesis and biological activity of some nitrone compounds. (2005). Annals of Agri Bio Research.
  • 1-(3-nitrophenyl)-3-(4-phenoxyanilino)-1-propanone. PubChem.
  • 1-(3-nitrophenyl)propan-1-one. Stenutz.
  • 1-Propanone, 3-(4-nitrophenyl)-1-phenyl-3-(phenylamino)-. PubChem.
  • Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017).
  • (S)-1-(3-Nitrophenyl)propan-1-ol. (2023). Smolecule.
  • Propan-1-one, 3-nitro-1-phenyl-. NIST Chemistry WebBook.

Sources

Comparative Analysis of the Anti-Proliferative Efficacy of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating a Novel Compound's Anti-Cancer Potential

Introduction

The relentless pursuit of novel anti-cancer therapeutics is a cornerstone of modern drug discovery. The compound 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone is a synthetic organic molecule with a structure suggestive of potential biological activity.[1][2] Its propanone backbone linked to substituted phenyl rings is a feature found in various bioactive molecules, including some with anti-proliferative properties.[3][4][5] This guide provides a comprehensive framework for researchers and drug development professionals to investigate and confirm the anti-proliferative effects of this compound. We will objectively compare its hypothetical performance against established anti-cancer agents, providing the necessary experimental protocols and data interpretation strategies.

Hypothesized Mechanism of Action: A Kinase Inhibitor?

Given the structural motifs within 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone, a plausible hypothesis is that it functions as a kinase inhibitor. The anilino-phenyl moiety, in particular, is a common pharmacophore in inhibitors of key signaling proteins that drive cancer cell proliferation, such as Epidermal Growth Factor Receptor (EGFR) and the serine/threonine-protein kinase B-Raf.[6][7][8] Dysregulation of the signaling pathways governed by these kinases is a hallmark of many cancers.[8][9]

This guide will, therefore, focus on a comparative study of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone against two well-characterized kinase inhibitors:

  • Gefitinib: A first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[6][10]

  • Vemurafenib: A potent inhibitor of the BRAF V600E mutant protein, a driver mutation in a significant proportion of melanomas.[9][11]

By comparing our compound of interest to these established drugs, we can benchmark its efficacy and gain insights into its potential mechanism of action.

Experimental Workflow for Comparative Analysis

The following workflow is designed to systematically evaluate the anti-proliferative effects of 1-(3-Nitrophenyl)-3-(4-phenoxyanilino)-1-propanone and compare them to our selected reference compounds.

G cluster_0 Phase 1: In Vitro Proliferation Assays cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Data Analysis & Comparison A Cell Line Selection: - A431 (EGFR overexpressing) - PC9 (EGFR mutant) - A375 (BRAF V600E mutant) - MCF-7 (Control) B MTT/WST-1 Assay: Determine IC50 values for each compound A->B C Colony Formation Assay: Assess long-term anti-proliferative effects B->C G Comparative IC50 Table C->G D Western Blot Analysis: - p-EGFR, p-Akt, p-ERK (in A431, PC9) - p-MEK, p-ERK (in A375) E Cell Cycle Analysis: Flow cytometry to assess cell cycle arrest (G1, S, G2/M) D->E F Apoptosis Assay: Annexin V/PI staining to quantify apoptosis E->F I Cell Fate Determination (Arrest vs. Apoptosis) F->I H Signaling Pathway Inhibition Profile G->H H->I G cluster_0 EGFR Pathway cluster_1 B-Raf Pathway EGFR EGFR PI3K PI3K EGFR->PI3K ERK_EGFR ERK EGFR->ERK_EGFR Akt Akt PI3K->Akt Proliferation Cell Proliferation Akt->Proliferation ERK_EGFR->Proliferation BRAF B-Raf (V600E) MEK MEK BRAF->MEK ERK_BRAF ERK MEK->ERK_BRAF ERK_BRAF->Proliferation Test_Compound 1-(3-Nitrophenyl)-3- (4-phenoxyanilino)-1-propanone Test_Compound->EGFR Inhibition? Test_Compound->BRAF Inhibition?

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.